5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- 5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy-
Brand Name: Vulcanchem
CAS No.: 10448-51-8
VCID: VC20958158
InChI: InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(21)19(14,2)17(22)10-15(13)18/h11-15,17,20,22H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17+,18+,19+/m1/s1
SMILES: CC12CCC(CC1CCC3C2CC(C4(C3CCC4=O)C)O)O
Molecular Formula: C19H30O3
Molecular Weight: 306.4 g/mol

5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy-

CAS No.: 10448-51-8

Cat. No.: VC20958158

Molecular Formula: C19H30O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- - 10448-51-8

Specification

CAS No. 10448-51-8
Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
IUPAC Name (3R,5R,8R,9S,10S,12S,13R,14S)-3,12-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(21)19(14,2)17(22)10-15(13)18/h11-15,17,20,22H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17+,18+,19+/m1/s1
Standard InChI Key FQYAJGAWVLTGPQ-MJDURXGESA-N
Isomeric SMILES C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CCC4=O)C)O)O
SMILES CC12CCC(CC1CCC3C2CC(C4(C3CCC4=O)C)O)O
Canonical SMILES CC12CCC(CC1CCC3C2CC(C4(C3CCC4=O)C)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator